molecular formula C12H19FO7 B15217367 Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate CAS No. 309-98-8

Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate

Cat. No.: B15217367
CAS No.: 309-98-8
M. Wt: 294.27 g/mol
InChI Key: XHQPWWIYSTXAPH-UHFFFAOYSA-N
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Description

Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate is an organic compound with the molecular formula C12H19FO7. It is a derivative of citric acid, where the hydroxyl group is substituted with a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate typically involves the esterification of citric acid derivatives with ethanol in the presence of a fluorinating agent. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. Advanced purification techniques, such as chromatography, are employed to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of citric acid, such as triethyl citrate, and other fluorinated compounds .

Scientific Research Applications

Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The ester groups facilitate its incorporation into biological systems, where it can modulate enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

309-98-8

Molecular Formula

C12H19FO7

Molecular Weight

294.27 g/mol

IUPAC Name

triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C12H19FO7/c1-4-18-8(14)7-12(17,11(16)20-6-3)9(13)10(15)19-5-2/h9,17H,4-7H2,1-3H3

InChI Key

XHQPWWIYSTXAPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(C(=O)OCC)F)(C(=O)OCC)O

Origin of Product

United States

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